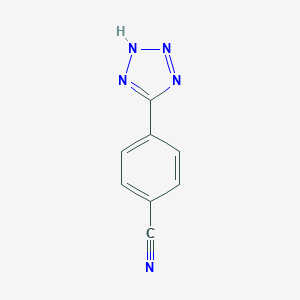

4-(2H-tetrazol-5-yl)benzonitrile

Description

The exact mass of the compound 4-(2H-tetrazol-5-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2H-tetrazol-5-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2H-tetrazol-5-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSAVNQQBAZFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318926 | |

| Record name | 4-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-10-7 | |

| Record name | 4-(2H-Tetrazol-5-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14389-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2H-Tetrazol-5-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14389-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(2H-tetrazol-5-yl)benzonitrile: Technical Profile & Synthesis Guide

This guide serves as an authoritative technical resource on 4-(2H-tetrazol-5-yl)benzonitrile , a critical intermediate in medicinal chemistry and materials science.[1] It is designed for researchers requiring precise data on synthesis, properties, and applications.[2]

Executive Summary

4-(2H-tetrazol-5-yl)benzonitrile (also known as 4-(1H-tetrazol-5-yl)benzonitrile or 5-(4-cyanophenyl)tetrazole) is a bifunctional aromatic heterocycle.[1][3] It features a nitrile group (-CN) and a tetrazole ring on a benzene core.[1][3][4] This dual functionality makes it a high-value building block: the tetrazole acts as a carboxylic acid bioisostere (pKa ~4.5–5.[1]0) with improved metabolic stability, while the nitrile remains available for further orthogonal transformations (e.g., hydrolysis to acid, reduction to amine, or conversion to a second tetrazole).[2][3] It is widely used in the synthesis of Angiotensin II receptor antagonists (sartan pharmacophores) and as a rigid linker in Metal-Organic Frameworks (MOFs) .[1][3]

Chemical Identity & Properties

The compound exhibits annular tautomerism between the 1H- and 2H- positions on the tetrazole ring.[1] While the 1H- form is often predominant in solution, the 2H- form is frequently referenced in crystal engineering and specific alkylation pathways.[1]

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| CAS Number | 14389-10-7 | Primary CAS for the 2H- tautomer/neutral form.[1][3] |

| Alt. CAS | 14389-02-7 | Often associated with the 1H- tautomer or general structure.[1] |

| IUPAC Name | 4-(2H-tetrazol-5-yl)benzonitrile | Synonyms: p-Cyanophenyltetrazole; 4-(1H-tetrazol-5-yl)benzonitrile.[1] |

| Molecular Formula | C₈H₅N₅ | |

| Molecular Weight | 171.16 g/mol | |

| Appearance | White to off-white solid | Crystalline powder.[1][3] |

| Melting Point | >220 °C (Dec.)[1][3][5] | High thermal stability due to H-bonding network; often decomposes upon melting.[1] |

| pKa | ~4.5 – 4.9 | Comparable to carboxylic acids; deprotonates to form a stable tetrazolate anion.[1][3] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents (e.g., hexane).[2][3] Soluble in aqueous base.[1] |

Synthetic Methodology

The most robust synthesis involves the [3+2] cycloaddition of sodium azide to one nitrile group of terephthalonitrile (1,4-dicyanobenzene).[3] Achieving selectivity (mono-tetrazole vs. bis-tetrazole) is the critical challenge.[1]

Protocol: Selective Mono-Tetrazole Synthesis

Target: Selective conversion of one cyano group to a tetrazole.[1]

Reagents:

-

Azide Source: Sodium Azide (

)[3][6] -

Catalyst/Lewis Acid: Zinc Bromide (

) or Triethylamine Hydrochloride ( -

Solvent: DMF or Water/Isopropanol (Green route)[3]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, dissolve Terephthalonitrile (1.0 eq) in DMF (0.5 M concentration).

-

Activation: Add

(1.1 eq) and -

Cycloaddition: Heat the mixture to 100–110°C for 12–24 hours. Monitor via TLC or HPLC for the disappearance of starting material and formation of the mono-product.[1]

-

Workup (Critical for Purity):

-

Cool reaction to room temperature.[1]

-

Add dilute HCl (1N) to acidify (pH ~2).[3] This protonates the tetrazolate anion, precipitating the neutral product.[2]

-

The unreacted dinitrile (if any) remains soluble or can be washed away with non-polar solvents (e.g., dichloromethane) if the product precipitates.[3]

-

Purification: Recrystallize from Ethanol/Water or Methanol.[1]

-

Mechanism of Action: [3+2] Cycloaddition

The reaction proceeds via the activation of the nitrile by the Lewis acid (

Figure 1: Mechanism of Lewis Acid-catalyzed [3+2] cycloaddition of nitrile and azide.[1][3]

Applications & Pharmacology

4.1. Medicinal Chemistry: Bioisosterism

The tetrazole moiety in 4-(2H-tetrazol-5-yl)benzonitrile is a classic bioisostere of the carboxylic acid group .[1]

-

Metabolic Stability: Unlike carboxylic acids, the tetrazole ring is resistant to many metabolic oxidations and glucuronidation.[2]

-

Lipophilicity: It is generally more lipophilic than a carboxylate, improving membrane permeability (oral bioavailability).[2][3]

-

Sartan Precursors: While Valsartan and Losartan typically utilize a biphenyl tetrazole scaffold, 4-(2H-tetrazol-5-yl)benzonitrile serves as a model compound for optimizing the tetrazole formation step and can be used to synthesize novel phenyl-tetrazole derivatives for antihypertensive research.[1]

4.2. Materials Science: Metal-Organic Frameworks (MOFs)

This compound acts as a rigid, ditopic ligand.[1]

-

Ligand Type: Linear linker.[1]

-

Coordination: The nitrile nitrogen (soft donor) and tetrazole nitrogens (hard/soft donors) can coordinate to different metal centers (e.g.,

,

Safety & Handling (MSDS Highlights)

-

Azide Warning: The synthesis involves Sodium Azide (

), which is acutely toxic and can form explosive metal azides.[3] -

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or hydration of the tetrazole.[3]

References

-

Synthesis & Catalysis: Demko, Z. P., & Sharpless, K. B. (2001).[2][3][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1]Journal of Organic Chemistry , 66(24), 7945–7950.[2][3] Link[3]

-

Crystal Structure: Wang, R., et al. (2008).[2][3] 2-(1H-Tetrazol-5-yl)benzonitrile.[1]Acta Crystallographica Section E , 64(8), o1516.[2][3] (Provides structural context for the isomer). Link

-

MOF Applications: He, H., et al. (2013).[2][3] Two new metal–organic frameworks based on tetrazole–heterocyclic ligands.[1][3]Dalton Transactions , 42, 16642-16647.[2] Link

-

Green Chemistry: Amantini, D., et al. (2004).[2][3] Sustainable Synthesis of Tetrazoles.Journal of Organic Chemistry , 69, 2896.[2] Link[3]

Sources

- 1. 4-(2H-Tetrazol-5-yl)benzonitrile | C8H5N5 | CID 333936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

Physical and chemical properties of 5-(4-cyanophenyl)tetrazole

The following is an in-depth technical guide on the physical and chemical properties of 5-(4-cyanophenyl)tetrazole, structured for researchers and drug development professionals.

CAS Registry Number: 14389-05-0 Synonyms: 4-(1H-Tetrazol-5-yl)benzonitrile; p-Cyanophenyltetrazole Molecular Formula: C₈H₅N₅ Molecular Weight: 171.16 g/mol [1]

Executive Summary: The "Sartan" Scaffold

5-(4-Cyanophenyl)tetrazole represents a critical pharmacophore in modern medicinal chemistry, serving as the primary intermediate for the "sartan" class of angiotensin II receptor blockers (ARBs), including Losartan, Valsartan, and Irbesartan. Its significance lies in the tetrazole-carboxylate bioisosterism : the tetrazole ring mimics the acidity and planar geometry of a carboxylic acid but offers superior metabolic stability and lipophilicity, enhancing oral bioavailability and receptor binding duration.

This guide details the physicochemical properties, synthesis logic, and characterization protocols required for the effective utilization of this compound in drug discovery.[2]

Physicochemical Profile

The dual functionality of this molecule—hosting both an electron-withdrawing cyano group and an acidic tetrazole ring—creates a unique electronic push-pull system that defines its solubility and reactivity.[1]

Table 1: Core Physical Properties

| Property | Value / Description | Technical Context |

| Appearance | White to off-white crystalline powder | High lattice energy due to intermolecular H-bonding.[1] |

| Melting Point | > 250 °C (Decomposition) | Tetrazoles exhibit high thermal stability up to the onset of energetic decomposition. |

| pKa (Acid) | 3.5 – 4.0 (Estimated) | The p-cyano group (electron-withdrawing) stabilizes the tetrazolate anion, making it more acidic than phenyltetrazole (pKa ~4.8). |

| Solubility | DMSO, DMF, MeOH (High); Water (Low at pH < 3) | Soluble in aqueous base (pH > 7) due to deprotonation of the tetrazole proton. |

| LogP | ~1.6 | More lipophilic than the corresponding carboxylic acid (LogP ~1.4), facilitating membrane permeability. |

| Tautomerism | 1H- / 2H-equilibrium | Exists primarily as the 1H-tautomer in solid state; equilibrates in solution.[1] |

Electronic Architecture & Bioisosterism

The tetrazole ring is a planar, aromatic system with 6

-

Metabolic Stability: Unlike carboxylates, the tetrazole ring is resistant to glucuronidation and oxidative metabolism.

-

Receptor Binding: The anionic tetrazole forms bidentate salt bridges with arginine residues in the AT1 receptor active site.[1]

Synthesis & Manufacturing Logic

The synthesis of 5-(4-cyanophenyl)tetrazole is a classic example of "Click Chemistry" (Huisgen cycloaddition), specifically the [3+2] cycloaddition of an azide to a nitrile.

Mechanistic Pathway

The reaction requires activation of the nitrile, as organic nitriles are generally poor dipolarophiles. Lewis acids (e.g., ZnBr₂, AlCl₃) or organotin compounds are employed to coordinate the nitrile nitrogen, lowering the LUMO energy and facilitating attack by the azide anion (HOMO).

Caption: Lewis acid-catalyzed [3+2] cycloaddition mechanism converting a nitrile to a tetrazole.

Validated Experimental Protocol (Demko-Sharpless Method)

This protocol utilizes Zinc Bromide as a catalyst in water, avoiding the use of toxic organotin reagents or explosive hydrazoic acid gas.

Reagents:

-

Terephthalonitrile (1.0 equiv)

-

Sodium Azide (NaN₃) (1.1 equiv)

-

Zinc Bromide (ZnBr₂) (1.0 equiv) or ZnCl₂

-

Solvent: Water (or Water/Isopropanol 3:1)

Step-by-Step Methodology:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve Terephthalonitrile (12.8 g, 100 mmol), NaN₃ (7.15 g, 110 mmol), and ZnBr₂ (22.5 g, 100 mmol) in 100 mL of water.

-

Note: ZnBr₂ acts as the Lewis acid catalyst.[1]

-

-

Reaction: Heat the suspension to reflux (100°C) with vigorous stirring for 24 hours. The nitrile is activated by Zinc coordination, allowing the azide to cycloadd.

-

Safety: Although NaN₃ is used, the pH remains alkaline/neutral, preventing the formation of volatile HN₃ (Hydrazoic acid). However, use a blast shield.

-

-

Workup: Cool the mixture to room temperature. Add 3N HCl until the pH is acidic (pH ~1). This breaks the Zinc-tetrazolate complex and protonates the tetrazole.[1]

-

Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove inorganic salts (Zn salts, NaCl).

-

Recrystallization: Recrystallize from Ethanol/Water or Methanol if high purity (>99%) is required.[1]

Chemical Reactivity & Stability[1]

Tautomerism

In solution, 5-(4-cyanophenyl)tetrazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1] The position of this equilibrium is solvent-dependent.[1] In the solid state, intermolecular hydrogen bonding networks typically lock the molecule into the 1H-form.

Caption: Dynamic equilibrium between 1H- and 2H-tetrazole tautomers.

Thermal Decomposition

Tetrazoles are energy-rich compounds.[1] While 5-(4-cyanophenyl)tetrazole is stable at standard processing temperatures, it undergoes thermal decomposition above 250°C, releasing nitrogen gas (N₂) and forming nitrilimines.

-

DSC Profile: Expect a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most rapid confirmation of the functional group transformation.[1]

-

Nitrile (C≡N): Sharp, distinct band at 2230–2240 cm⁻¹ . (This peak must remain if the para-cyano group is intact).[1]

-

Tetrazole Ring:

-

Absence of Azide: Ensure no strong peak at ~2100 cm⁻¹ (unreacted NaN₃).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to solubility).

-

Aromatic Region: Two doublets (AA'BB' system) integrating to 2 protons each.[1]

- ~ 8.2 ppm (d, 2H, ortho to tetrazole).

- ~ 8.0 ppm (d, 2H, ortho to cyano).

-

Tetrazole Proton: A very broad singlet, often invisible or extremely downfield (

16–17 ppm) due to rapid exchange and acidity.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Wexler, R. R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: The next generation in antihypertensive therapy.[1] Journal of Medicinal Chemistry, 39(3), 625–656.

-

Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.

-

Roh, J., et al. (2012). 5-Substituted tetrazoles as bioisosteres of carboxylic acids.[1] Bioorganic & Medicinal Chemistry, 20(22), 6559–6564.

Sources

IUPAC name and structure of 4-(2H-tetrazol-5-yl)benzonitrile

This guide details the structural chemistry, synthesis, and application of 4-(2H-tetrazol-5-yl)benzonitrile , a critical pharmacophore intermediate in medicinal chemistry.[1][2]

Executive Summary

4-(2H-tetrazol-5-yl)benzonitrile (also referred to as 4-(1H-tetrazol-5-yl)benzonitrile due to tautomerism) is a bifunctional aromatic building block.[1] It features a lipophilic nitrile group and an acidic tetrazole ring attached to a central benzene core.[1][3] This compound serves as a pivotal bioisostere for 4-cyanobenzoic acid and is a structural precursor to the "sartan" class of angiotensin II receptor antagonists (e.g., Losartan, Valsartan), where the tetrazole moiety provides superior metabolic stability and membrane permeability compared to a carboxylic acid.[2][3]

Chemical Identity & Structural Analysis[1][3][4][5][6][7][8]

Nomenclature and Tautomerism

The compound exists in a dynamic tautomeric equilibrium between the 1H-tetrazole and 2H-tetrazole forms.[1] While the "2H" designation is often used in crystallography or specific N-alkylated derivatives, the proton is mobile in solution.[1][2][3]

-

Alternative Names: 5-(4-Cyanophenyl)tetrazole; p-Cyanophenyltetrazole.[1]

-

Molecular Formula: C₈H₅N₅[4]

-

Molecular Weight: 171.16 g/mol

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the key functional groups.

Figure 1: Structural components and tautomeric equilibrium of 4-(tetrazol-5-yl)benzonitrile.

Physicochemical Profiling

The tetrazole ring renders this compound acidic, with a pKa similar to carboxylic acids, allowing it to exist as a water-soluble anion at physiological pH.[2][3][5]

| Property | Value / Description | Relevance |

| Appearance | White to off-white crystalline powder | Solid-state handling |

| Melting Point | > 210°C (Decomposes) | High thermal stability |

| pKa | ~4.5 – 5.0 | Bioisostere of Benzoic Acid (pKa ~4.[1][6][7][8][9]2) |

| Solubility | DMSO, DMF, Methanol, Aqueous Base | Poor water solubility in neutral form |

| LogP | ~1.6 | Moderate lipophilicity |

| H-Bond Donors | 1 (NH) | Receptor binding |

| H-Bond Acceptors | 4 (N atoms) | Receptor binding |

Synthesis Strategy: Selective Cycloaddition[2]

Reaction Mechanism

The synthesis involves the [3+2] dipolar cycloaddition of an azide anion to the nitrile group of terephthalonitrile (1,4-dicyanobenzene).[2][3]

-

Challenge: Terephthalonitrile has two nitrile groups.[1][3] Selective conversion of only one nitrile to a tetrazole requires precise stoichiometry and kinetic control to prevent the formation of the bis-tetrazole.[1]

-

Catalyst: Lewis acids (e.g., ZnBr₂, AlCl₃) or heterogeneous catalysts (e.g., sulfated silica, zeolites) activate the nitrile, facilitating nucleophilic attack by the azide.[2][3]

Figure 2: Mechanistic pathway for the selective synthesis of the mono-tetrazole derivative.

Experimental Protocol (Lab Scale)

Objective: Synthesis of 5-(4-cyanophenyl)tetrazole from terephthalonitrile.

Reagents:

-

Sodium Azide (NaN₃) (1.1 equiv) — Caution: Toxic, potential explosive.[2][3]

-

Zinc Bromide (ZnBr₂) (1.0 equiv) or Ammonium Chloride (NH₄Cl) (1.1 equiv)[2][3]

-

Solvent: DMF (Dimethylformamide) or Water/Isopropanol (for Zn-catalyzed green methods)[2][3]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve terephthalonitrile (12.8 g, 100 mmol) in DMF (100 mL).

-

Addition: Add Sodium Azide (7.15 g, 110 mmol) and Ammonium Chloride (5.88 g, 110 mmol). Note: If using ZnBr₂, use 100 mmol.[2][3]

-

Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor by TLC (eluent: Ethyl Acetate/Hexane) or HPLC.[2][3] The mono-tetrazole forms first; prolonged heating leads to the bis-tetrazole.[1]

-

Workup:

-

Purification:

Analytical Characterization

To validate the structure, the following spectral data should be observed.

| Method | Expected Signals (Interpretation) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 16.0–17.0 (br s, 1H, NH of tetrazole).δ 8.25 (d, J=8.5 Hz, 2H, Ar-H ortho to tetrazole).δ 8.05 (d, J=8.5 Hz, 2H, Ar-H ortho to nitrile).Pattern: Distinct AA'BB' aromatic system.[2][3][10] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.8 (Tetrazole C=N).δ 132.8 (Ar-C ortho to CN).δ 128.5 (Ar-C ortho to Tetrazole).δ 127.9 (Ar-C ipso to Tetrazole).δ 118.5 (Nitrile C≡N).δ 113.2 (Ar-C ipso to CN).[1][2] |

| FT-IR (KBr) | ~3400–2500 cm⁻¹ : Broad NH stretch (H-bonding).2235 cm⁻¹ : Sharp C≡N stretch (Nitrile).1610, 1490 cm⁻¹ : C=C Aromatic stretch.1280, 1050 cm⁻¹ : Tetrazole ring breathing modes.[2][3] |

| Mass Spectrometry (ESI-) | m/z 170.05 [M-H]⁻ (Deprotonated molecular ion).[2][3] |

Applications in Drug Development

This compound is a high-value scaffold in the pharmaceutical industry.[1]

-

Bioisosterism: The tetrazole group mimics the carboxylic acid (-COOH) in terms of acidity and planar geometry but offers:

-

Sartan Synthesis: While Valsartan and Losartan typically utilize a biphenyl tetrazole scaffold, 4-(tetrazol-5-yl)benzonitrile serves as a model compound for structure-activity relationship (SAR) studies and as a precursor for novel non-biphenyl Angiotensin II antagonists.[1]

-

Coordination Chemistry: The N-atoms of the tetrazole ring are excellent ligands for metal coordination, used in generating Metal-Organic Frameworks (MOFs) or radiopharmaceutical chelators.[1][2]

References

-

Synthesis & Catalysis: Demko, Z. P., & Sharpless, K. B. (2001).[2][3] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link[2][3]

-

Crystallography & Structure: Wang, X., et al. (2008).[2][3][11] "2-(1H-Tetrazol-5-yl)benzonitrile."[1] Acta Crystallographica Section E. Link (Note: Describes the ortho-isomer, relevant for structural comparison).

-

Medicinal Chemistry (Bioisosteres): Herr, R. J. (2002).[2][3][12] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry. Link

-

Tautomerism: Mittal, R., & Awasthi, S. K. (2019).[2][3] "Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles." Synthesis. Link

Sources

- 1. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. rsc.org [rsc.org]

- 4. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(4-氟苯基)-1H-四唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-[(2H-Tetrazol-2-yl)methyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.org.za [scielo.org.za]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. web.uvic.ca [web.uvic.ca]

Advanced Structural Elucidation of 4-(2H-tetrazol-5-yl)benzonitrile

This guide serves as an advanced technical blueprint for the structural elucidation of 4-(2H-tetrazol-5-yl)benzonitrile (also known as 5-(4-cyanophenyl)tetrazole). It is designed for medicinal chemists and crystallographers focusing on bioisosteric replacement in structure-based drug design (SBDD).

From [3+2] Cycloaddition to Supramolecular Synthon Analysis

Executive Summary: The Bioisosteric Imperative

In modern antihypertensive and antineoplastic pharmacotherapy, the tetrazole ring acts as a critical bioisostere for the carboxylic acid moiety.[1][2] It offers comparable acidity (

The target molecule, 4-(2H-tetrazol-5-yl)benzonitrile , represents a fundamental pharmacophore found in "Sartan" class drugs (e.g., Losartan, Valsartan). However, a critical structural ambiguity exists: Tautomerism . While the 2H-tautomer is often the bioactive species and thermodynamically preferred in the gas phase, the 1H-tautomer frequently dominates the solid state due to intermolecular hydrogen bonding. This guide provides the definitive protocol for synthesizing, crystallizing, and rigorously distinguishing the 2H form from the 1H form using single-crystal X-ray diffraction (SC-XRD).

Synthesis & Crystallization Protocol

Objective: Generate high-purity single crystals suitable for diffraction, minimizing defect density.

Optimized [3+2] Cycloaddition Workflow

Standard azide chemistry poses explosion risks. We utilize a Zinc-catalyzed protocol to stabilize the transition state and eliminate the formation of volatile hydrazoic acid (

Reagents:

-

Precursor: 1,4-Dicyanobenzene (Terephthalonitrile) - Note: Only one nitrile group is converted.

-

Azide Source: Sodium Azide (

).[3] -

Catalyst: Zinc Bromide (

) or Silica-supported Sulfuric Acid (SSA). -

Solvent: Water/Isopropanol (Green chemistry compliance).

Step-by-Step Protocol:

-

Activation: Dissolve 10 mmol of 1,4-dicyanobenzene in 40 mL

(1:1). Add 11 mmol -

Cycloaddition: Reflux at 85°C for 12 hours. The Zn(II) coordinates with the nitrile nitrogen, lowering the activation energy for the azide attack.

-

Workup: Acidify filtrate with 3M HCl to pH 2. The tetrazole precipitates as a white solid.[4]

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted dicyanobenzene.

Crystal Growth for 2H-Tautomer Stabilization

To favor or capture the 2H-tautomer (or high-quality mixed crystals), solvent polarity is the control variable.

-

Method A (Thermodynamic Control): Slow evaporation from Acetonitrile (Non-protic polar). This discourages the extensive H-bond networks that stabilize the 1H form.

-

Method B (Kinetic Control): Vapor diffusion of Hexane into a concentrated THF solution.

X-Ray Diffraction Data Acquisition

Objective: Collect high-redundancy data to resolve hydrogen positions and bond length subtleties.

Instrumentation & Parameters

-

Source:

( -

Temperature: 100 K (Cryostream) . Crucial: Low temperature reduces thermal motion (ellipsoids), allowing precise location of the tautomeric proton on the tetrazole ring.

-

Resolution: Must collect to at least

(ideally

Crystallographic Logic Flow (DOT Visualization)

The following diagram outlines the decision matrix for solving the structure and assigning the correct tautomer.

Caption: Workflow for crystallographic solution with specific emphasis on tautomeric proton location.

Structural Elucidation & Refinement

Objective: Rigorously prove the identity of the 4-(2H-tetrazol-5-yl) moiety.

The "Tautomer Identification Protocol" (TIP)

In the solid state, 5-substituted tetrazoles can exist as 1H or 2H. X-ray scattering from Hydrogen is weak. Therefore, we rely on bond length alternation within the tetrazole ring as a proxy for protonation state.

Data Interpretation Table:

| Bond Parameter | 1H-Tetrazole (Reference) | 2H-Tetrazole (Target) | Diagnostic Logic |

| Proton Location | On N1 (proximal to C5) | On N2 (distal to C5) | Direct observation in Diff. Map |

| N1 — N2 | Short (~1.30 Å) | Long (~1.34 Å) | N1-N2 is single bond in 2H |

| N2 — N3 | Long (~1.36 Å) | Short (~1.30 Å) | N2-N3 is double bond in 2H |

| N3 — N4 | Short (~1.30 Å) | Long (~1.32 Å) | - |

| Exocyclic C5 — C(Ar) | ~1.46 Å | ~1.47 Å | Minimal difference |

Protocol: If the

Refinement Strategy

-

Anisotropic Displacement: Refine all non-hydrogen atoms (C, N) anisotropically.

-

H-Atom Treatment:

-

Aromatic H: Place geometrically (riding model).

-

Tetrazole NH: Attempt to locate coordinates from the Difference Fourier map (

). If unstable, restrain the

-

Supramolecular Analysis

Objective: Map the intermolecular interactions that stabilize the crystal lattice.

The 4-(2H-tetrazol-5-yl)benzonitrile molecule contains a strong H-bond donor (NH) and multiple acceptors (Tetrazole Ns + Nitrile N).

Packing Motifs

-

Primary Synthon: Centrosymmetric dimers are common, formed by

interactions between tetrazole rings of adjacent molecules. -

Secondary Interaction:

weak hydrogen bonds linking the dimers into sheets. -

Pi-Stacking: The planar nature of the benzonitrile-tetrazole conjugate (dihedral angle usually < 10°) facilitates

stacking (centroid-centroid distance ~3.6 - 3.8 Å).

Interaction Pathway Diagram (DOT)

Caption: Supramolecular assembly map showing the dimerization of tetrazole units via hydrogen bonding.

References

-

Cambridge Structural Database (CSD) . Search Query: 5-(4-cyanophenyl)tetrazole. CCDC. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3401. [Link]

-

Roh, J., et al. (2012). 5-Substituted tetrazoles: Tautomerism and substituent effects. Journal of Molecular Structure, 1029, 119-127. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

- 1. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 2. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

Role of 4-(2H-tetrazol-5-yl)benzonitrile as a ligand in coordination chemistry

This guide serves as an advanced technical resource on the coordination chemistry of 4-(2H-tetrazol-5-yl)benzonitrile (TBN). It is designed for research scientists and materials engineers, focusing on ligand synthesis, coordination modes, and its application in Metal-Organic Frameworks (MOFs) and luminescent materials.

Executive Summary

4-(2H-tetrazol-5-yl)benzonitrile (TBN) represents a class of non-centrosymmetric ditopic ligands critical in the design of multifunctional coordination polymers. Unlike simple dicarboxylates, TBN possesses two distinct functional groups with vastly different Hard-Soft Acid-Base (HSAB) characteristics:

-

Tetrazole Group: A soft N-donor capable of deprotonation (

), acting as a bridge for transition metals (Zn, Cd, Cu, Mn). -

Nitrile Group: A weak, neutral N-donor that often remains uncoordinated, serving as a site for supramolecular assembly (dipole-dipole interactions) or post-synthetic modification (hydrolysis to carboxylate).

This duality allows TBN to drive the formation of low-symmetry crystal lattices , essential for second-harmonic generation (SHG) and piezoelectric applications, while its conjugated

Molecular Architecture & Ligand Design

Electronic Properties and Tautomerism

The TBN molecule exists in dynamic equilibrium between 1H- and 2H-tetrazole tautomers. In the solid state and non-polar solvents, the 2H-tautomer is generally favored due to lower dipole repulsion. Upon coordination, the metal ion stabilizes the tetrazolate anion, typically binding at the N2 and N3 positions to form bridging motifs.

-

Formula:

-

Molecular Weight: 171.16 g/mol

-

Key Feature: The para-substitution pattern forces a linear or rod-like geometry, ideal for pillar-layered MOF construction.

Dual Functionality (The "Janus" Ligand)

The defining feature of TBN is its ability to act as a precursor ligand or a terminal ligand :

-

Scenario A (Mild Conditions): The tetrazole deprotonates and binds metal centers, while the nitrile remains free, lining the pores of the framework to enhance

selectivity via quadrupolar interactions. -

Scenario B (Solvothermal Hydrolysis): Under high temperature (>130°C) and aqueous conditions, the nitrile group hydrolyzes in situ to a carboxylate, converting TBN into 4-(tetrazol-5-yl)benzoate , a highly stable heterofunctional linker.

Synthesis Protocol: 4-(2H-tetrazol-5-yl)benzonitrile

This protocol describes the direct synthesis of the mono-tetrazole ligand from terephthalonitrile, avoiding the formation of the ditetrazole byproduct.

Materials

-

Terephthalonitrile (1,4-dicyanobenzene)

-

Sodium Azide (

)[1] -

Ammonium Chloride (

) -

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (1M)

Step-by-Step Methodology

-

Stoichiometric Control: Dissolve terephthalonitrile (1.28 g, 10 mmol) in 20 mL of DMF.

-

Azide Addition: Add

(0.715 g, 11 mmol) and -

Cycloaddition: Heat the mixture to 110°C for 24 hours under magnetic stirring. The reaction proceeds via a [3+2] dipolar cycloaddition.

-

Workup: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water. The unreacted nitrile may precipitate; filter if necessary.

-

Acidification: Acidify the filtrate to pH 2–3 using 1M HCl. The crude TBN ligand will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water (1:1 v/v) to obtain needle-like crystals. Yield: ~75-80%.[2]

Reaction Pathway Diagram[3][4][5]

Caption: Selective synthesis of mono-tetrazole TBN ligand via controlled [3+2] cycloaddition.

Coordination Modes & Structural Diversity[2][6][7][8]

The TBN ligand exhibits remarkable versatility in coordination geometry. The tetrazole ring possesses four nitrogen atoms, but steric hindrance and electron density typically limit coordination to the 2- and 3-positions.

Common Binding Modes

-

Monodentate (

): Coordination via N2 or N3. Common in discrete molecular complexes. -

Bridging Bidentate (

): Coordination via N2 and N3 to two different metal centers. This is the primary mode for forming 1D chains or 2D sheets. -

Tridentate (

): Rare; involves N1, N2, and N4 bridging three metals in dense clusters.

Visualization of Coordination Logic

Caption: Coordination pathways of TBN leading to discrete complexes or extended MOF networks.

Functional Applications

Luminescence & Sensing (Zn/Cd Complexes)

Complexes of TBN with

-

Mechanism: Ligand-Centered (LC) emission (

) or Ligand-to-Metal Charge Transfer (LMCT). -

Effect: Coordination increases the rigidity of the ligand, reducing non-radiative decay pathways (Chelation Enhanced Fluorescence - CHEF).

-

Application: These materials act as "turn-off" sensors for nitroaromatic explosives (e.g., TNT) due to photoinduced electron transfer (PET) quenching.

In-Situ Ligand Transformation (MOF Synthesis)

In many solvothermal recipes, TBN is used as a precursor.

-

Reaction:

-

Result: The nitrile group converts to a carboxylate, creating a Tetrazole-Carboxylate ligand. This is highly desirable for constructing robust 3D frameworks (e.g., UiO-66 type analogs) because the carboxylate forms strong clusters (SBUs) while the tetrazole provides flexibility.

Data Summary: TBN vs. Derivatives[5]

| Property | 4-(2H-tetrazol-5-yl)benzonitrile (TBN) | 4-(tetrazol-5-yl)benzoate (Hydrolyzed) |

| Primary Donor | Tetrazole N-atoms | Carboxylate O + Tetrazole N |

| Secondary Donor | Nitrile N (Weak/Neutral) | Carboxylate (Strong/Anionic) |

| Topology | Chains, 2D Sheets | 3D Pillared Frameworks |

| Pore Environment | Lined with polar -CN groups | Lined with metal clusters |

| Stability | Moderate (coord. bonds) | High (cluster-based) |

Case Study: Synthesis of a Luminescent Zn-TBN Complex

Target:

-

Precursors: Mix

(0.1 mmol) and TBN Ligand (0.2 mmol) in a 10 mL glass vial. -

Solvent System: Add 5 mL of

(1:1). Avoid DMF to prevent hydrolysis of the nitrile. -

Conditions: Seal and heat at 85°C for 48 hours. (Low temperature preserves the -CN group).

-

Crystallization: Slow cooling (5°C/hour) yields colorless block crystals.

-

Characterization:

-

IR Spectroscopy: Look for the sharp

stretch at -

PL Spectra: Excitation at 330 nm yields broad emission at 420 nm (Blue).

-

References

-

Synthesis of Tetrazoles: Kou, J.-F., et al. (2010).[2] Synthesis and Crystal Structures of Copper(II), Zinc(II), Lead(II) and Cadmium(II) Tetrazole-5-carboxylate Complexes Generated via in situ Hydrolysis Reaction. Zeitschrift für Naturforschung B. Link

-

Luminescence of Zn/Cd Tetrazoles: Chen, X., et al. (2016).[3] Synthesis, crystal structure and luminescence studies of zinc(II) and cadmium(II) complexes with 6-(1H-tetrazol-5-yl)-2-naphthoic acid. CrystEngComm. Link

-

In-situ Hydrolysis Mechanism: Zhang, X., et al. (2008). Crystal structure and topology of a new Cd(II) coordination polymer with 4-(1H-tetrazol-5-yl)benzoic acid. Journal of Coordination Chemistry. Link

-

General Tetrazole Ligand Review: Aro, F., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Synthesis. Link

-

Ortho-Isomer Structure (Comparison): 2-(1H-tetrazol-5-yl)benzonitrile. Acta Crystallographica Section E. Link

Sources

Application Note: Precision Synthesis of 4-(2H-tetrazol-5-yl)benzonitrile

Controlling Selectivity in Symmetrical Dinitriles

Executive Summary

This guide details the protocol for the mono-selective synthesis of 4-(2H-tetrazol-5-yl)benzonitrile from 4-cyanobenzonitrile (terephthalonitrile). This transformation is a critical step in the synthesis of sartans (angiotensin II receptor antagonists) and metal-organic frameworks (MOFs).

The primary challenge in this synthesis is the presence of two identical nitrile groups on the starting material. Without strict stoichiometric control and specific catalytic conditions, the reaction favors the formation of the bis-tetrazole byproduct. This protocol utilizes the Zinc(II)-Catalyzed [3+2] Cycloaddition (Sharpless Method) , selected for its superior safety profile, high mono-selectivity, and simplified aqueous workup compared to traditional organotin or aluminum azide routes.

Scientific Mechanism & Rationale

The Challenge of Selectivity

The starting material, terephthalonitrile, is a symmetrical dinitrile. Reacting it with sodium azide presents a statistical challenge:

-

Target: Mono-addition (4-(2H-tetrazol-5-yl)benzonitrile).

-

Byproduct: Bis-addition (1,4-di(1H-tetrazol-5-yl)benzene).

Why Zinc(II) Bromide? Unlike traditional ammonium chloride/DMF methods, the Zinc(II) method proceeds in water/isopropanol. The mechanism involves the coordination of the nitrile nitrogen to the Lewis acidic Zinc(II) center, activating the carbon for nucleophilic attack by the azide ion. Crucially, the intermediate zinc-tetrazolate complex is less soluble and sterically bulkier than the starting nitrile, which kinetically hinders the second addition, thereby naturally enhancing mono-selectivity.

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the divergence between the target mono-product and the bis-byproduct.

Experimental Protocols

Safety Critical: Azide Handling

-

Hazard: Sodium azide (

) is acutely toxic. Contact with acid releases Hydrazoic Acid ( -

Control: This protocol uses Zinc salts in water (pH ~7) to suppress

formation.[1] -

Waste: Never dispose of azide solutions down metal drains (formation of explosive heavy metal azides). Quench all waste with sodium nitrite (

) and sulfuric acid in a controlled fume hood.

Method A: Zinc(II) Bromide Catalyzed (Recommended)

Best for: High purity, safety, and ease of purification.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

|---|---|---|---|---|

| Terephthalonitrile | 128.13 | 1.0 | 12.8 g | Substrate |

| Sodium Azide (

Step-by-Step Procedure:

-

Setup: In a 1L round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Azide (6.82 g) and Zinc Bromide (22.5 g) in Water (400 mL).

-

Addition: Add Terephthalonitrile (12.8 g). If the nitrile floats or clumps, add Isopropanol (40 mL) to aid dispersion.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Note: Vigorous stirring is essential as the reaction is heterogeneous.

-

-

Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or HPLC.[3] The reaction typically requires 24–36 hours. Stop when the starting material is <5%.

-

Checkpoint: Do not extend reflux beyond 48h to avoid bis-tetrazole formation.

-

-

Workup (The "Sharpless" Workup):

-

Cool the mixture to room temperature.

-

Add 3N HCl (approx. 50 mL) and Ethyl Acetate (200 mL). Stir until the solid zinc-tetrazolate complex breaks down and dissolves.

-

The aqueous layer should be pH 1.

-

-

Extraction: Separate the organic layer.[2][4] Extract the aqueous layer 2x with Ethyl Acetate.

-

Purification (Self-Validating Step):

-

Combine organic layers.[4]

-

Critical Step: Extract the organic layer with 0.5N NaOH (200 mL).

-

Logic: The tetrazole (pKa ~4.5) will deprotonate and move to the aqueous phase. Unreacted dinitrile remains in the organic phase.

-

Separate the layers.[2][4] Discard the organic layer (contains unreacted SM).

-

Acidify the aqueous NaOH layer with 3N HCl to pH 1. The product will precipitate as a white solid.[5][6]

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at

.

Method B: Ammonium Chloride / DMF (Alternative)

Best for: Industrial scale-up where heavy metals (Zinc) must be avoided.

Reagents:

-

Terephthalonitrile (1.0 eq)

-

Sodium Azide (1.1 eq)

-

Ammonium Chloride (1.1 eq)

-

DMF (Solvent, 5 vol)

Protocol Summary:

-

Heat to

for 12-16 hours. -

Cool and pour into ice water.

-

Acidify to pH 2.

-

Filter the crude precipitate.

-

Recrystallize from Ethanol/Water to remove traces of bis-tetrazole.

Purification Logic & Quality Control

The purification relies on the acidity of the tetrazole proton. This allows for a "Self-Validating" purification where the product is chemically separated from the starting material without chromatography.

Purification Workflow

Figure 2: Acid-Base extraction logic ensuring removal of neutral starting material.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, ACN/Water) | > 98.0% |

| Identity | 1H NMR (DMSO-d6) | |

| Melting Point | Capillary | 189–192 °C |

| Selectivity | HPLC | Bis-tetrazole < 0.5% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Poor stirring; "Clumping" of nitrile. | Add 10% Isopropanol to the aqueous mixture. Ensure high RPM stirring. |

| High Bis-Tetrazole | Temperature too high or reaction time too long. | Strictly limit time to 36h. Reduce |

| Product Oiling Out | Impurities or residual DMF (Method B). | Recrystallize from Ethanol/Water (1:1). |

| Low Yield after Workup | Product lost in aqueous layer. | The mono-tetrazole is slightly water-soluble. Saturate the acidic aqueous layer with NaCl before final extraction. |

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][8] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

[Link]

-

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

[Link]

-

- Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). A Facile Synthesis of 5-Substituted Tetrazoles from Nitriles using Triethylamine Hydrochloride and Sodium Azide. Synthesis, 1998(6), 910–914.

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition of Nitriles and Azides. European Journal of Organic Chemistry, 2012(34), 6801–6833.

-

[Link]

-

Sources

- 1. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 2. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 5. US2846462A - Process for producing isophthalonitrile and terephthalonitrile - Google Patents [patents.google.com]

- 6. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

Application Note: Efficient Synthesis of 5-Substituted-1H-Tetrazoles via [2+3] Cycloaddition

Executive Summary

The 5-substituted-1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2] With a pKa (4.5–4.[1]9) comparable to carboxylic acids, tetrazoles offer improved lipophilicity and bioavailability while retaining similar electrostatic interactions with biological targets (e.g., Angiotensin II receptor antagonists like Losartan).

Historically, tetrazole synthesis relied on toxic organotin reagents (e.g., tributyltin azide) or highly volatile hydrazoic acid. This guide details two modern, field-proven protocols that prioritize safety and yield:

-

The "Green" Standard: Zinc(II)-catalyzed aqueous synthesis (Demko-Sharpless protocol).[1]

-

The Lipophilic Alternative: TBAF-catalyzed reaction using TMSN3.[1]

Critical Safety Directives (Read Before Experimentation)

WARNING: Azide chemistry carries inherent risks of explosion and toxicity. Strict adherence to the following controls is mandatory.

| Hazard Class | Risk Factor | Mitigation Protocol |

| Hydrazoic Acid (HN3) | Highly volatile, toxic, and explosive liquid formed upon acidification of azide salts.[3][4][5] | NEVER mix NaN3 with strong acids in open systems. Maintain reaction pH > 8. Perform all acidifications in a well-ventilated fume hood. |

| Heavy Metal Azides | Cu, Pb, and Hg azides are shock-sensitive primary explosives. | DO NOT use metal spatulas. DO NOT dispose of azide solutions down drains with copper/lead piping.[5] Use plastic/glassware only. |

| Organic Azides | Reaction of NaN3 with halogenated solvents (DCM, CHCl3) forms explosive di-/tri-azidomethane. | NEVER use dichloromethane or chloroform as solvents for sodium azide reactions. Use water, DMF, DMSO, or Toluene. |

| Thermal Runaway | Azide decomposition is exothermic.[1] | Do not concentrate azide solutions to dryness.[1] Use blast shields for reactions >5g.[1] |

Mechanistic Insight: Zinc(II) Catalysis

The traditional Huisgen [2+3] cycloaddition between a nitrile and an azide ion is kinetically sluggish due to the poor electrophilicity of the nitrile carbon.[1]

Why Zinc? Research by Himo, Demko, and Sharpless demonstrates that Zn(II) salts act as Lewis acids. The Zn2+ ion coordinates to the nitrogen of the nitrile group, significantly lowering the LUMO energy of the nitrile and activating it for nucleophilic attack by the azide ion.[1] This coordination is the rate-determining factor, allowing the reaction to proceed in water at reflux without the need for toxic tin catalysts.[1]

Diagram 1: Catalytic Cycle of Zn(II) Mediated Tetrazole Synthesis[1]

Caption: The Zn(II) ion activates the nitrile, facilitating the attack of the azide ion.[1] The final product is released upon acidic workup.[1]

Experimental Protocols

Protocol A: Aqueous Zinc-Catalyzed Synthesis (The Demko-Sharpless Method)

Best for: General substrates, aromatic nitriles, aliphatic nitriles, "Green" chemistry requirements. Scale: 10 mmol (scalable to kg).

Reagents:

-

Nitrile substrate (1.0 equiv)[1]

-

Sodium Azide (NaN3) (1.1 equiv)

-

Zinc Bromide (ZnBr2) (1.0 equiv) or Zinc Chloride (ZnCl2)[1]

-

Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles)[1]

-

Workup: 3N HCl, Ethyl Acetate

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Nitrile (10 mmol), NaN3 (11 mmol, 0.715 g), and ZnBr2 (10 mmol, 2.25 g) in 40 mL of water.

-

Note: ZnBr2 is preferred over ZnCl2 for slightly faster kinetics, but ZnCl2 is cheaper and sufficient for most cases.

-

-

Reaction: Heat the reaction mixture to reflux (100°C) with vigorous stirring.

-

Workup (Critically Important):

-

Cool the mixture to room temperature.

-

Step 3a (Acidification): Add 3N HCl slowly with stirring until pH reaches 1–2.

-

Observation: Vigorous bubbling may occur if excess azide is present (HN3 formation). Perform in a hood!

-

The zinc-tetrazolate complex breaks down, and the free tetrazole often precipitates as a white solid.[1]

-

-

-

Isolation:

-

Purification: Recrystallization from Ethanol/Water or Toluene is usually sufficient.[1]

Protocol B: TBAF-Catalyzed Silyl Azide Route

Best for: Sterically hindered nitriles, acid-sensitive substrates, or strictly anhydrous conditions.

Reagents:

-

Nitrile substrate (1.0 equiv)[1]

-

Trimethylsilyl Azide (TMSN3) (1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF) (0.5 equiv, 1M in THF) or TBAF-hydrate (solid).

-

Solvent: Neat (solvent-free) or Toluene/THF.[1]

Procedure:

-

Setup: In a pressure tube or sealed vial, combine the Nitrile (5 mmol) and TMSN3 (7.5 mmol).

-

Catalyst: Add TBAF (2.5 mmol).

-

Note: If the reaction is exothermic upon addition, cool in an ice bath initially.

-

-

Reaction: Heat to 85°C for 12–18 hours.

-

Workup:

-

Isolation: Dry organic layer and concentrate.[1]

Method Selection Guide

Use the following decision tree to select the optimal protocol for your specific substrate.

Caption: Decision workflow for selecting between Aqueous Zinc and Organosilicon protocols.

Data Comparison & Validation

| Parameter | Protocol A (Zn/Water) | Protocol B (TMSN3/TBAF) | Organotin (Legacy) |

| Yield (Avg) | 85–98% | 80–95% | 70–90% |

| Reaction Time | 12–24 h | 12–18 h | 24–48 h |

| Purification | Precipitation/Extraction | Extraction/Column | Difficult (Tin removal) |

| Safety Profile | High (No HN3 during reaction) | Moderate (TMSN3 is volatile) | Low (Neurotoxic Tin) |

| Cost | Low (NaN3, ZnBr2) | High (TMSN3) | Moderate |

| Green Score | Excellent (Water solvent) | Good (Solvent-free option) | Poor |

Validation Criteria (Quality Control):

-

IR Spectroscopy: Disappearance of the sharp nitrile (

) stretch at ~2250 cm-1.[1] Appearance of tetrazole ring breathing modes at 1000–1100 cm-1.[1] -

1H NMR: Appearance of a broad singlet (NH) typically >13 ppm (DMSO-d6).[1]

-

13C NMR: Tetrazole quaternary carbon typically appears at 155–165 ppm.[1]

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.[6]

-

Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898.

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3401.

-

University of Wisconsin-Madison. (2020).[1] Safe Handling of Sodium Azide. Environment, Health & Safety Guidelines.

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. nj.gov [nj.gov]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

Application of 4-(2H-tetrazol-5-yl)benzonitrile in developing antihypertensive agents

Application Note: 4-(2H-tetrazol-5-yl)benzonitrile in Antihypertensive Drug Development

Part 1: Executive Summary

4-(2H-tetrazol-5-yl)benzonitrile (CAS: 14389-05-0) represents a critical scaffold in the landscape of antihypertensive research.[1] While the ortho-isomer is the canonical backbone of "Sartan" drugs (Angiotensin II Receptor Blockers - ARBs), the para-isomer discussed here serves two distinct, high-value functions in modern drug development:

-

Next-Generation Pharmacophore: It functions as a core building block for Bisartans and novel non-biphenyl ARBs, probing the depth and plasticity of the AT1 receptor binding pocket.[1]

-

Critical Quality Attribute (CQA): It acts as a definitive regio-isomeric impurity marker in the synthesis of sartan intermediates, essential for validating the regioselectivity of tetrazole formation reactions during process scale-up.[1]

This guide provides the rationale, synthetic protocols, and analytical frameworks for utilizing this compound to drive antihypertensive programs from discovery to quality control.

Part 2: Scientific Foundation & Mechanism[1][2]

The Tetrazole Bioisostere in ARBs

The tetrazole ring is the cornerstone of ARB efficacy.[2][3] It mimics the carboxylate group of Angiotensin II (Asp-1 residue) but offers superior metabolic stability and lipophilicity/bioavailability.

-

Acidity: The tetrazole proton has a pKa (~4.5–5.[1]0) similar to a carboxylic acid, allowing for ionic interaction with the cationic residues (Arg167, Lys199) in the AT1 receptor.

-

Binding Mode: In Losartan and Valsartan, the tetrazole is located at the ortho position of the biphenyl ring.[1]

-

The Role of the Para-Isomer: 4-(2H-tetrazol-5-yl)benzonitrile places the tetrazole vectorially opposite to the nitrile handle.[1] This geometry is utilized to synthesize "linear" ARB analogs that probe the extracellular loops of the GPCR, distinct from the deep-pocket binding of standard sartans.

Regiochemistry as a Quality Metric

In the industrial synthesis of tetrazole-biphenyl precursors (e.g., from 4'-bromomethyl-2-cyanobiphenyl), regioselectivity is paramount.[1] The formation of the para-isomer (arising from terephthalonitrile contaminants or rearrangement) is a critical process impurity. 4-(2H-tetrazol-5-yl)benzonitrile is the certified reference standard used to quantify this impurity, ensuring batch release compliance under ICH Q3A/B guidelines.[1]

Part 3: Experimental Protocols

Protocol A: Safe Synthesis of 4-(2H-tetrazol-5-yl)benzonitrile

Rationale: This protocol utilizes a [3+2] cycloaddition.[4][5] Safety is prioritized by using sodium azide in a controlled, catalyzed environment to prevent the formation of volatile hydrazoic acid.[1]

Reagents:

-

Terephthalonitrile (1.0 equiv)

-

Sodium Azide (NaN3) (1.5 equiv)

-

Zinc Bromide (ZnBr2) (1.0 equiv) - Lewis Acid Catalyst

-

Solvent: Water/Isopropanol (1:1 v/v) or DMF (if higher temp needed)

Workflow:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Terephthalonitrile (12.8 g, 100 mmol) in 100 mL solvent.

-

Addition: Add Zinc Bromide (22.5 g, 100 mmol) followed by Sodium Azide (9.75 g, 150 mmol). Caution: Add azide gently to avoid dust generation.[1]

-

Cycloaddition: Heat the reaction mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Methanol/Acetic Acid 80:20:1).

-

Workup (Critical for Safety):

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

-

Yield: Expected yield 85–92%.

Safety Note: Avoid using chlorinated solvents with azides to prevent the formation of explosive di- and tri-azidomethane.[1]

Protocol B: N-Alkylation for ARB Analog Synthesis

Rationale: To develop novel antihypertensives, the tetrazole nitrogen is alkylated with a lipophilic pharmacophore (e.g., a substituted benzyl halide).[1]

Steps:

-

Dissolve 4-(2H-tetrazol-5-yl)benzonitrile (10 mmol) in DMF (20 mL).

-

Add Potassium Carbonate (K2CO3, 20 mmol) and stir for 30 min to generate the tetrazolate anion.

-

Add the Alkyl Halide (e.g., 4-butyl-benzyl chloride) (11 mmol) dropwise.

-

Stir at 60°C for 6 hours.

-

Regioisomer Separation: This reaction produces N1- and N2-alkylated isomers.[1] Separation is achieved via Flash Chromatography (Hexane/EtOAc gradient). The N2-isomer is typically the bioactive pharmacophore in ARBs.

Part 4: Visualization & Data

Figure 1: Mechanistic Pathway & Regioselectivity

Caption: Synthesis of the scaffold via Lewis-acid catalyzed [3+2] cycloaddition, followed by divergent alkylation pathways yielding N1 (inactive) and N2 (active) isomers.

Table 1: Comparative Profile of Tetrazole Isomers in ARB Development

| Feature | Ortho-Isomer (Standard Sartans) | Para-Isomer (4-(2H-tetrazol-5-yl)benzonitrile) |

| Structure | 2-(1H-tetrazol-5-yl)biphenyl | 4-(1H-tetrazol-5-yl)benzonitrile |

| Primary Use | Active Pharmaceutical Ingredient (API) Core | Impurity Marker / Novel Research Scaffold |

| Receptor Binding | Deep pocket fit (Lys199 interaction) | Probes extracellular loop interactions |

| Synthetic Origin | Ortho-lithiation or coupling of 2-CN-biphenyl | Direct cycloaddition of terephthalonitrile |

| Impurity Class | N/A | Regio-isomeric Process Impurity |

Part 5: Analytical Quality Control

Method: HPLC Detection of Regio-isomeric Impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.[1]

-

Retention Time Logic: The para-isomer (more polar due to exposed nitrile/tetrazole vectors) typically elutes earlier than the sterically hindered ortho-analogs.[1]

References

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link][1]

-

Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry / ResearchGate. [Link][2]

-

Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PubMed Central (PMC). [Link][1]

-

Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access / Journal of Organic Chemistry. [Link][1]

-

Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues. Hilaris Publisher. [Link][6]

Sources

High-throughput screening of 4-(2H-tetrazol-5-yl)benzonitrile analogs

Application Note: High-Throughput Screening of 4-(2H-tetrazol-5-yl)benzonitrile Analogs

Abstract

This application note details the high-throughput screening (HTS) workflow for a library of 4-(2H-tetrazol-5-yl)benzonitrile analogs. The 5-substituted tetrazole moiety is a critical bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity while retaining planar acidity (pKa ~4.5). This scaffold is foundational to the "sartan" class of antihypertensives (e.g., Losartan, Valsartan). This guide focuses on a cell-based Calcium Flux Assay to identify antagonists of the Angiotensin II Type 1 Receptor (AT1R), a Gq-coupled GPCR. The protocol addresses specific challenges associated with tetrazole chemistry, including pH sensitivity and potential metal chelation artifacts.

Introduction: The Tetrazole Scaffold in Medicinal Chemistry

The 4-(2H-tetrazol-5-yl)benzonitrile structure represents a "privileged scaffold" in medicinal chemistry. Its primary utility lies in the tetrazole ring acting as a bioisostere for a carboxylic acid.[1]

-

Bioisosterism: The tetrazole anion distributes negative charge over four nitrogen atoms, creating a larger electrostatic footprint than a carboxylate. This often leads to stronger binding interactions with cationic receptor residues (e.g., Arginine/Lysine) [1].

-

Pharmacokinetics: Unlike carboxylic acids, tetrazoles are resistant to many metabolic esterases and glucuronidation pathways, significantly enhancing the half-life of the drug candidate.

-

Target Class: While applicable to various targets (metalloenzymes, antibacterial agents), this scaffold is most famous for its antagonism of the Angiotensin II Type 1 Receptor (AT1R) .

Scientific Rationale for Assay Selection:

Since AT1R is a Gq-protein coupled receptor, its activation by Angiotensin II (AngII) triggers the Phospholipase C (PLC) pathway, resulting in the release of intracellular calcium (

Library Preparation & Chemical Considerations

Library Source: The library is typically generated via [3+2] cycloaddition of organic azides with nitriles, often using zinc salts or heterogeneous copper catalysts to ensure regio-isomer purity (1H vs 2H tautomers).

Critical Pre-Screening Check:

-

Solubility: Tetrazoles are generally soluble in DMSO. However, they are acidic (pKa ~4.5). In unbuffered DMSO, they may exist as a mixture of neutral and ionized forms.

-

False Positive Risk (Metal Chelation): Tetrazoles are effective metal chelators. If your library synthesis used Cu or Zn catalysts, residual metals can cause toxicity or fluorescence quenching in the assay.

-

Mitigation: Ensure library purity >95% via LC-MS and include a metal scavenger step (e.g., QuadraPure™) during synthesis.

-

HTS Assay Protocol: AT1R Antagonist Screen

Assay Principle: This is a "loss of signal" assay. Cells expressing AT1R are pre-loaded with a calcium-sensitive dye.[2] The library compounds are added first (antagonist mode). Subsequently, a challenge dose of Angiotensin II (EC80 concentration) is added. Hits are identified by their ability to blunt the AngII-induced calcium spike.

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | HEK293 or CHO-K1 stably expressing human AT1R | Biological Target |

| Calcium Dye | Fluo-4 AM, Calcium-6, or equivalent | Intracellular Ca2+ sensor |

| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological medium |

| Agonist | Angiotensin II (Human) | Receptor activator |

| Positive Control | Losartan Potassium (10 µM) | Known antagonist |

| Inhibitor | Probenecid (2.5 mM) | Prevents dye efflux |

| Plates | 384-well, black-wall, clear-bottom, Poly-D-Lysine coated | Optical imaging |

Step-by-Step Workflow

Step 1: Cell Plating (Day -1)

-

Harvest AT1R-HEK293 cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Resuspend in culture medium at

cells/mL. -

Dispense 20 µL/well (10,000 cells) into 384-well plates.

-

Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading (Day 0)

-

Prepare Dye Loading Solution : Assay Buffer + Calcium Dye (e.g., 4 µM Fluo-4) + 2.5 mM Probenecid.

-

Note: Probenecid is critical. Without it, anion transporters will pump the dye out of the cells, increasing background noise.

-

-

Remove culture medium (or use a no-wash kit).

-

Add 20 µL Dye Loading Solution to each well.

-

Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

Step 3: Compound Addition (Antagonist Mode)

-

Prepare Library Compounds: Dilute 10 mM DMSO stocks to 4x final concentration in Assay Buffer (final DMSO < 0.5%).

-

Transfer 10 µL of diluted compound to the cell plate.

-

Incubation: 15–30 minutes at RT. This allows the tetrazole analogs to bind the receptor before the agonist challenge.

Step 4: Kinetic Read (FLIPR/FDSS)

-

Place plate in the FLIPR (Fluorometric Imaging Plate Reader).

-

Baseline Read: Measure fluorescence for 10 seconds.

-

Agonist Injection: Inject 10 µL of Angiotensin II (at EC80 concentration, typically ~10-30 nM).

-

Measurement: Read fluorescence continuously for 90–120 seconds.

Visualizing the Biological Pathway

The following diagram illustrates the Gq-coupled signaling pathway activated by Angiotensin II and the intervention point for the tetrazole analogs.

Caption: Figure 1. The Gq-PLC-IP3 signaling cascade. Tetrazole analogs competitively inhibit AngII binding at the AT1R, preventing downstream Calcium release.

Data Analysis & Hit Selection

Calculation of Inhibition

Normalize raw fluorescence units (RFU) using the Max-Min method:

-

High Control: AngII + DMSO (Max Signal)

-

Low Control: Buffer + DMSO (Background) or AngII + 10 µM Losartan (Blocked Signal)

Quality Control: Z-Prime ( ) Factor

A robust HTS assay must have a

- : Standard deviation of positive (Losartan) and negative (DMSO) controls.

- : Mean of positive and negative controls.

Hit Triage Strategy

-

Primary Cutoff: Select compounds showing >50% inhibition at 10 µM.

-

Counter-Screen: Test hits against a different Gq-coupled receptor (e.g., Muscarinic M1) to ensure the tetrazole isn't acting as a generic calcium channel blocker or PLC inhibitor.

-

Dose-Response: Generate IC50 curves (10-point dilution). Valid hits should show sigmoidal curves with Hill slopes near 1.0.

Experimental Workflow Diagram

Caption: Figure 2. High-Throughput Screening operational workflow from cell plating to data analysis.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Structural Characterization. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]

-

Thomsen, W., Frazer, J., & Unett, D. (2005). Functional Assays for G Protein-Coupled Receptors. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

Sources

Application Note: 4-(2H-tetrazol-5-yl)benzonitrile as a Metabolic & Electronic Bioisostere for Carboxylic Acids

Executive Summary

This guide details the application of 4-(2H-tetrazol-5-yl)benzonitrile (Target Molecule) as a robust bioisostere for carboxylic acid moieties in drug discovery. While carboxylic acids are ubiquitous pharmacophores, they frequently suffer from rapid metabolic clearance (glucuronidation), limited passive permeability, and toxicity associated with reactive acyl-glucuronides.

The 5-substituted tetrazole ring offers a planar, acidic system (pKa ~4.5–4.9) that mimics the carboxylate anion's electrostatics while significantly altering lipophilicity (LogD) and metabolic susceptibility. This note provides a validated "Green Chemistry" synthetic protocol for generating the target molecule from terephthalonitrile and outlines the decision-making framework for its deployment in lead optimization.

Physicochemical Justification: The "Why"

The utility of the tetrazole moiety lies in its ability to mimic the spatial and electronic environment of a carboxylate while improving the ADMET profile.

Comparative Profiling

The following table contrasts the properties of a standard benzoic acid derivative against the tetrazole bioisostere (modeled here using the 4-cyanophenyl scaffold).

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Impact on Drug Design |

| pKa | ~4.2 (Benzoic acid) | ~4.5 – 4.9 | Negligible Shift: Maintains ionization state at physiological pH (7.4), ensuring similar electrostatic interactions (e.g., salt bridges with Arginine). |

| LogP (Lipophilicity) | Lower | Higher (+0.5 to 1.0 units) | Increased Permeability: Tetrazoles are more lipophilic, potentially aiding CNS penetration or passive diffusion. |

| H-Bond Donors | 1 | 1 | Similar: Both can donate a proton, though the tetrazole proton is delocalized over four nitrogens. |

| H-Bond Acceptors | 2 | 3-4 | Enhanced: The tetrazole ring presents multiple nitrogen lone pairs, expanding the H-bond network (desolvation penalty may increase). |

| Metabolic Stability | Low (Glucuronidation, | High | Critical Advantage: Tetrazoles resist oxidative metabolism and do not form reactive acyl-glucuronides. |

| Geometry | Planar (Trigonal) | Planar (Aromatic) | Steric Demand: Tetrazole is bulkier; requires a slightly larger binding pocket. |

Tautomerism and Binding

The 5-substituted tetrazole exists in dynamic equilibrium between 1H- and 2H- tautomers. While the 2H-form dominates in the solid state and non-polar solvents (and is often the form drawn in databases), the 1H-form is favored in polar solvents and is often the bioactive species involved in hydrogen bonding.

Figure 1: Logic flow for replacing carboxylic acids with tetrazoles to resolve specific ADMET liabilities.

Synthetic Protocol: Validated Synthesis from Terephthalonitrile

Objective: Selective synthesis of 4-(2H-tetrazol-5-yl)benzonitrile from terephthalonitrile. Challenge: The starting material has two nitrile groups. Controlling stoichiometry is critical to prevent the formation of the bis-tetrazole byproduct.

The Demko-Sharpless "Click" Method (Zinc-Catalyzed)

This protocol utilizes a zinc-catalyzed [3+2] cycloaddition in water.[1] It is safer than traditional methods utilizing tributyltin azide (toxic) or ammonium chloride/NaN3 in DMF (risk of HN3 sublimation).

Reagents:

-

Terephthalonitrile (1.0 equiv)

-

Sodium Azide (

) (1.05 equiv) — Strict stoichiometry control required. -

Zinc Bromide (

) (1.0 equiv) or Zinc Chloride ( -

Solvent: Water (or Water/Isopropanol 2:1 for solubility)

-

Acid: 3N HCl (for workup)

Safety Critical:

-

Hydrazoic Acid (HN3): While the Zinc method buffers the reaction to pH ~7-8, acidification during workup can release HN3 (highly toxic/explosive). All workup steps involving acid must be performed in a high-efficiency fume hood.

-

Waste: Azide waste must be quenched with sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Terephthalonitrile (1.28 g, 10 mmol) in Water (20 mL).

-

Add

(2.25 g, 10 mmol). -

Add

(0.68 g, 10.5 mmol). Note: Using a slight excess ensures conversion, but keeping it close to 1:1 minimizes bis-tetrazole formation. -

Optional: If the nitrile is highly insoluble, add 10 mL Isopropanol.

-

-

Cycloaddition:

-

Heat the reaction mixture to reflux (100°C) with vigorous stirring.

-

Monitor by TLC (mobile phase: Ethyl Acetate/Methanol/Acetic Acid 80:20:1) or LC-MS.[2]

-

Time: Typically 12–24 hours. The suspension usually clears as the zinc-tetrazolate complex forms, then may precipitate again.

-

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

CAUTION: Slowly add 3N HCl (15 mL) to the mixture with stirring. This breaks the Zinc-Tetrazolate complex and protonates the tetrazole. Vigorous stirring for 30 minutes is required to fully liberate the free tetrazole.

-

The product, 4-(2H-tetrazol-5-yl)benzonitrile , typically precipitates as a white solid (as it is less soluble in acidic water than the starting material).

-

Filter the solid. Wash with cold water (3 x 10 mL) and 1N HCl (1 x 10 mL).

-

-

Recrystallization (If needed):

-

Recrystallize from Ethanol/Water or Methanol.

-

Bis-tetrazole removal: The bis-tetrazole byproduct is more polar. If present (detectable by LC-MS), it can be removed via flash chromatography (C18 reverse phase is recommended due to polarity).

-

Data Interpretation

-

1H NMR (DMSO-d6): Look for the aromatic protons. The tetrazole N-H proton is broad and typically appears very downfield (13–16 ppm) or may not be visible depending on water content.

-

13C NMR: The tetrazole quaternary carbon (

) has a characteristic shift around 155–162 ppm , distinct from the nitrile carbon (~118 ppm) and amide carbonyls (~165-170 ppm).

Figure 2: Synthetic workflow for the Zinc-catalyzed formation of the target tetrazole.

Biological Evaluation & Validation Protocols

Once synthesized, the bioisostere must be validated against the parent carboxylic acid in specific assays.

Lipophilicity Assessment (Shake-Flask Method)

Do not rely solely on calculated LogP (cLogP). Tetrazoles have complex solvation shells.

-

Protocol: Dissolve compound in Octanol-saturated water (pH 7.4 buffer).

-

Add Water-saturated Octanol. Shake for 24 hours.

-

Separate phases and quantify concentration via HPLC-UV.

-

Expectation: The tetrazole analog should show a LogD(7.4) approximately 0.5 to 1.0 units higher than the corresponding carboxylic acid.

Plasma Stability Assay

To confirm metabolic stability advantages:

-

Incubate test compound (1 µM) in human/rat liver microsomes + NADPH.

-

Sample at 0, 15, 30, 60 min.

-

Analyze via LC-MS/MS.

-